molecular formula C11H10N2O3S B2889322 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid CAS No. 1520613-94-8

2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid

Cat. No.: B2889322
CAS No.: 1520613-94-8
M. Wt: 250.27
InChI Key: WQULWSHIWNZMLK-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 4-methoxyphenylamino group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Scientific Research Applications

2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid typically involves the reaction of 4-methoxyaniline with thiazole-5-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminothiazole-5-carboxylic acid
  • 2-Methyl-5-thiazolecarboxylic acid
  • 4,5-Bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole

Uniqueness

2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-methoxyphenylamino group enhances its potential as an enzyme inhibitor and its overall therapeutic profile .

Properties

IUPAC Name

2-(4-methoxyanilino)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)13-11-12-6-9(17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQULWSHIWNZMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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